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Abstract

2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic
compound belonging to the amphetamine class. First synthesized and documented by
Alexander Shulgin, DMMDA is structurally related to MMDA and the DOXx series of psychedelic
amphetamines. This technical guide provides a comprehensive overview of the current
knowledge on DMMDA, including its chemical properties, synthesis, and postulated
mechanism of action. Due to the limited research on this specific compound, this guide also
outlines detailed, theoretical experimental protocols for its synthesis and pharmacological
evaluation based on established methodologies for analogous compounds. The information
presented herein is intended to serve as a foundational resource for researchers and scientists
in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

2,5-Dimethoxy-3,4-methylenedioxyamphetamine, also referred to as DMMDA or DMMDA-1, is
a psychoactive substance first synthesized by Alexander Shulgin in the 1960s and detailed in
his 1991 book, "PiIHKAL" (Phenethylamines | Have Known And Loved).[1] DMMDA is a
structural analog of MMDA and is part of a broader class of substituted amphetamines known
for their hallucinogenic properties. Shulgin's qualitative reports describe DMMDA as producing
subjective effects similar to LSD, including visual imagery, mydriasis, ataxia, and time dilation,
with a typical oral dosage ranging from 30 to 75 mg and a duration of 6 to 8 hours.[1]
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Despite its early synthesis, DMMDA has not been extensively studied, and there is a significant
lack of quantitative pharmacological and toxicological data in the scientific literature. This guide
aims to consolidate the available information and provide a technical framework for future
research into this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of DMMDA is presented in Table 1.

Property Value

IUPAC Name ;:;4r;]7ir-]I;)Eethoxy-l,3-benzodioon-5-yI)propan-
Other Names DMMDA, DMMDA-1

CAS Number 15183-13-8[1]

Molecular Formula C12H17NO4[1]

Molar Mass 239.271 g/mol [1]

Appearance (Not specified in literature)

Solubility (Not specified in literature)

SMILES CC(N)Cclcc(0C)c20C0c2c10C[1]

INChl=1S/C12H17NO4/c1-7(13)4-8-5-9(14-
InChl 2)11-12(10(8)15-3)17-6-16-
11/h5,7H,4,6,13H2,1-3H3[1]

Synthesis of DMMDA

Two primary synthetic routes for DMMDA have been described, originating from the natural
essential oil apiole.

Shulgin's Synthesis via Nitrostyrene Intermediate

This method, as detailed in "PiHKAL," involves the nitration of isoapiole.[1]
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Experimental Protocol:

o Step 1: Isomerization of Apiole to Isoapiole. Apiole is isomerized to isoapiole by heating with
a solution of ethanolic potassium hydroxide on a steam bath.

e Step 2: Nitration of Isoapiole. The resulting isoapiole is dissolved in a solution of acetone and
pyridine and cooled in an ice bath. Tetranitromethane is then added to the stirred solution to
yield 2-nitro-isoapiole. Pyridine acts as a catalyst in this reaction. It is important to note that
tetranitromethane is a highly toxic and potentially explosive reagent, making this synthesis
route hazardous by modern laboratory standards.[1]

o Step 3: Reduction to DMMDA. The 2-nitro-isoapiole is reduced to the freebase of DMMDA
using a strong reducing agent such as lithium aluminum hydride in a refluxing suspension of
diethyl ether under an inert atmosphere.[1]

o Step 4: Salt Formation. The DMMDA freebase is then converted to its hydrochloride salt for
stability and ease of handling.

Safer Alternative Synthesis via Phenyl-2-Propanone
Intermediate

A safer synthetic route avoids the use of tetranitromethane and proceeds through a phenyl-2-
propanone intermediate, analogous to the synthesis of MDA from safrole.[1]

Experimental Protocol:

o Step 1: Wacker Oxidation of Apiole. Apiole is oxidized to 2,5-dimethoxy-3,4-
methylenedioxyphenylpropan-2-one (DMMDP2P) using a Wacker oxidation with
benzoquinone as the reoxidant for the palladium catalyst.[1]

o Step 2: Reductive Amination. The DMMDP2P intermediate is then subjected to reductive
amination to yield DMMDA. This can be achieved through various methods, such as the
Leuckart reaction or using a reducing agent like sodium cyanoborohydride in the presence of
an ammonia source.

o Step 3: Purification and Salt Formation. The resulting DMMDA is purified, typically through
distillation or chromatography, and then converted to a salt form.
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Postulated Mechanism of Action and Pharmacology

The precise mechanism of action for DMMDA has not been empirically determined. However,
based on its structural similarity to other psychedelic amphetamines and Shulgin's qualitative
comparison of its effects to LSD, it is strongly suggested to be an agonist or partial agonist at
the serotonin 5-HT2a receptor.[1] This receptor is the primary target for classic psychedelics
and is responsible for mediating their hallucinogenic effects.

Quantitative Pharmacological Data for DMMDA is currently unavailable in the public domain.

Theoretical Experimental Protocol for In Vitro Receptor
Binding Assay

To determine the binding affinity of DMMDA for various serotonin receptors, a competitive
radioligand binding assay could be employed.

Methodology:

Membrane Preparation: Cell membranes expressing the human recombinant serotonin
receptor of interest (e.g., 5-HTza, 5-HT2n, 5-HT1a) are prepared from transfected cell lines.

o Assay Buffer: A suitable buffer (e.g., Tris-HCI) containing appropriate ions and protease
inhibitors is prepared.

» Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor is
selected (e.g., [*H]ketanserin for 5-HTza).

o Competition Assay: A constant concentration of the radioligand and cell membranes are
incubated with increasing concentrations of unlabeled DMMDA.

 Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound
and free radioligand are then separated by rapid filtration through glass fiber filters.

» Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.
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» Data Analysis: The data is analyzed using non-linear regression to determine the ICso value
of DMMDA, which is then converted to a Ki (inhibition constant) value using the Cheng-
Prusoff equation.

Analytical Methods

Standard analytical techniques can be applied for the identification and quantification of
DMMDA.

e Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the
analysis of amphetamine derivatives. The compound would likely be derivatized prior to
analysis to improve its chromatographic properties.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR would be crucial for the
structural elucidation and confirmation of synthesized DMMDA.

Metabolism and Toxicology

There is no experimental data on the metabolism or toxicology of DMMDA. Computationally, it
is predicted to be metabolized by the cytochrome P450 enzyme CYP3A4.[1] Potential
metabolic pathways could involve demethylation of the methoxy groups or hydroxylation of the
phenyl ring, similar to related compounds.[1] The toxicological profile of DMMDA is unknown.

Conclusion

2,5-Dimethoxy-3,4-methylenedioxyamphetamine is a psychoactive compound with a long
history but a very limited scientific profile. The existing information, primarily from the work of
Alexander Shulgin, suggests it is a potent psychedelic with a mechanism of action likely
centered on the 5-HT2a receptor. Significant research is required to quantitatively characterize
its pharmacology, pharmacokinetics, metabolism, and toxicology. The theoretical experimental
protocols provided in this guide offer a starting point for researchers interested in further
investigating this compound.

Visualizations
Synthetic Pathways of DMMDA
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Caption: Synthetic routes to DMMDA from apiole.

Postulated Signaling Pathway of DMMDA
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Caption: Postulated 5-HT2A receptor signaling cascade for DMMDA.

Experimental Workflow for Receptor Binding Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on 2,5-Dimethoxy-3,4-
methylenedioxyamphetamine (DMMDA)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12764425#what-is-2-5-dimethoxy-3-4-
methylenedioxyamphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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